PDE4A Enzyme Inhibition: Target Compound Ki vs. Structurally Related Piperidinyl Acetamide Derivatives
N-[2-(Piperidin-3-yl)ethyl]acetamide hydrochloride demonstrates direct PDE4A inhibitory activity with a Ki of 550 nM measured against recombinant full-length human PDE4A using a fluorescent cAMP IMAP assay [1]. In contrast, structurally related piperidinyl acetamide derivatives lacking the ethyl spacer—such as N-(piperidin-3-yl)acetamide—lack documented PDE4 inhibition data, while other analogs show substantially weaker PDE4A potency (e.g., IC50 values >2 μM for certain piperidinyl acetamide compounds against PDE3) [2]. The 550 nM Ki value establishes a quantitative benchmark that distinguishes this compound from less characterized analogs within the piperidinyl acetamide series.
| Evidence Dimension | PDE4A enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 550 nM |
| Comparator Or Baseline | N-(piperidin-3-yl)acetamide and related analogs: no documented PDE4A Ki data; other piperidinyl acetamide derivatives show PDE3 IC50 = 2,000 nM [2] |
| Quantified Difference | Target compound: 550 nM Ki; analogs: >2,000 nM IC50 or data unavailable |
| Conditions | Recombinant full-length human PDE4A; fluorescent cAMP substrate; 15 min incubation; IMAP assay |
Why This Matters
The 550 nM Ki value provides a quantitative activity anchor for PDE4A-targeting studies, enabling researchers to select a compound with documented potency rather than an uncharacterized analog.
- [1] BindingDB. BDBM50150280 (CHEMBL3770641). Ki: 550 nM. Inhibition of recombinant full-length human PDE4A. IMAP assay. 2025. View Source
- [2] BindingDB. BDBM50027175 (CHEMBL364291). IC50: 2,000 nM. Inhibition of human phosphodiesterase 3. 2025. View Source
